

Teglicar and ST1326: An In-depth Scientific Comparison

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Compound of Interest

Compound Name: Teglicar

Cat. No.: B1242479

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An objective analysis of the chemical identity, mechanism of action, and therapeutic potential of **Teglicar** and ST1326, supported by experimental data.

Executive Summary

Teglicar and ST1326 are two designations for the same chemical entity, identified as (R)-N-(tetradecylcarbamoyl)-aminocarnitine.[1][2] This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1 or CPT1A), a key enzyme in mitochondrial fatty acid oxidation.[1][3][4] Initially investigated for the treatment of type 2 diabetes due to its ability to reduce gluconeogenesis and improve glucose homeostasis, its therapeutic potential has expanded to include oncology and neurodegenerative diseases.[1][3][5] This guide provides a comprehensive comparison of its biochemical properties, mechanism of action, and applications, supported by experimental data from preclinical studies.

Chemical Identity and Properties

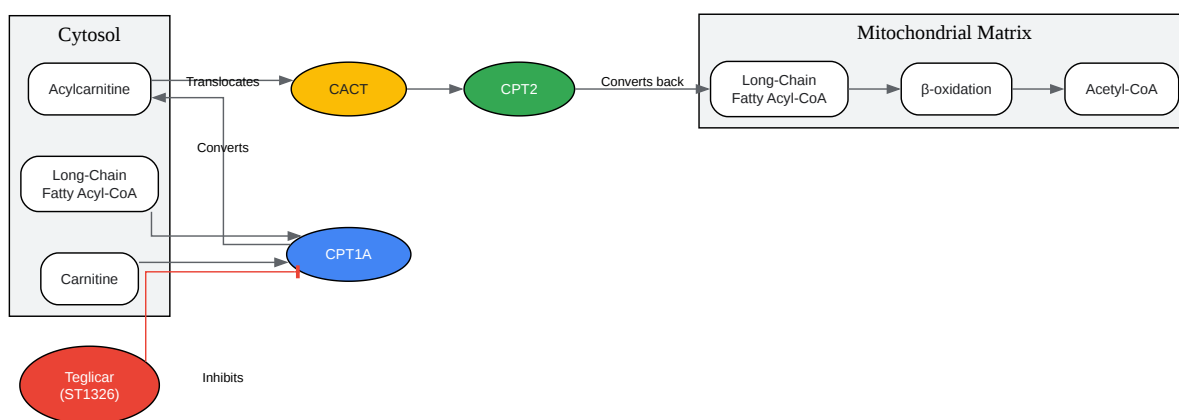
Teglicar is the oral formulation of the compound ST1326.[5] Both names refer to the same active pharmaceutical ingredient.

Property	Value	Reference
Systematic Name	(R)-N-(tetradecylcarbamoyl)-aminocarnitine	[1][2]
CAS Number	250694-07-6	[3]
Molecular Formula	C22H45N3O4	Inferred from structure
Mechanism of Action	Selective and reversible inhibitor of CPT1A	[1][3][5]

Mechanism of Action: CPT1A Inhibition

Teglicar/ST1326 exerts its pharmacological effects by inhibiting carnitine palmitoyl-transferase 1A (CPT1A). CPT1A is the rate-limiting enzyme in the carnitine shuttle system, which is responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation.[1][6]

By inhibiting CPT1A, **Teglicar**/ST1326 effectively blocks this transport, leading to a decrease in fatty acid oxidation.[1][6] This has several downstream metabolic consequences, including a reduction in the production of ketone bodies and a decrease in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates.[3][7][8]



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Caption: Mechanism of CPT1A Inhibition by **Teglicar**/ST1326.

Comparative Efficacy Data

In Vitro CPT1A Inhibition

Parameter	Value	Cell/Enzyme Source	Reference
IC ₅₀	0.68 μM	Liver CPT1 (L-CPT1)	[3][4]
K _i	0.36 μM	Liver CPT1 (L-CPT1)	[3][4]
CPT1 Selectivity Ratio	~70	(Compared to other CPT isoforms)	[4]

Effects on Cellular Metabolism

Effect	Concentration	Cell Type	% Change	Reference
Ketone Body Production	10 μ M	Isolated Hepatocytes	-72%	[3] [7]
Glucose Production	10 μ M	Isolated Hepatocytes	-50%	[3] [7]

In Vivo Antihyperglycemic Effects

Animal Model	Dosage	Duration	Key Findings	Reference
db/db mice	50 mg/kg (gavage, twice daily)	45 days	-38% postabsorptive glycemia, -31% water consumption, -30% fructosamine	[7] [8]
High-fat diet C57BL/6J mice	30 mg/kg (twice daily)	26 days	Normalized glycemia (-19%) and insulinemia (-53%)	[7]
SD rats	80 mg/kg (oral, once daily) or 5.3 mg/kg/h (infusion)	30 days or 3 hours	-62% endogenous glucose production	[3] [8]

Anticancer Activity

Cancer Model	Metric	Concentration/ Dose	Effect	Reference
Burkitt's Lymphoma (Raji cells)	IC50	8.6 μ M (72 hours)	Cytotoxic effect	[9]
Chronic Lymphocytic Leukemia (CLL) cells	Cell Viability	10 μ M	Significant reduction in viability of activated/proliferating cells	[10]
Canine Mammary Cancer (CMT-U229 cells)	Cell Viability	17.5 μ M	-62% viability	[2]
Canine Mammary Cancer (P114 cells)	Apoptosis	17.5 μ M	~30.7% late apoptotic cells	[2]

Experimental Protocols

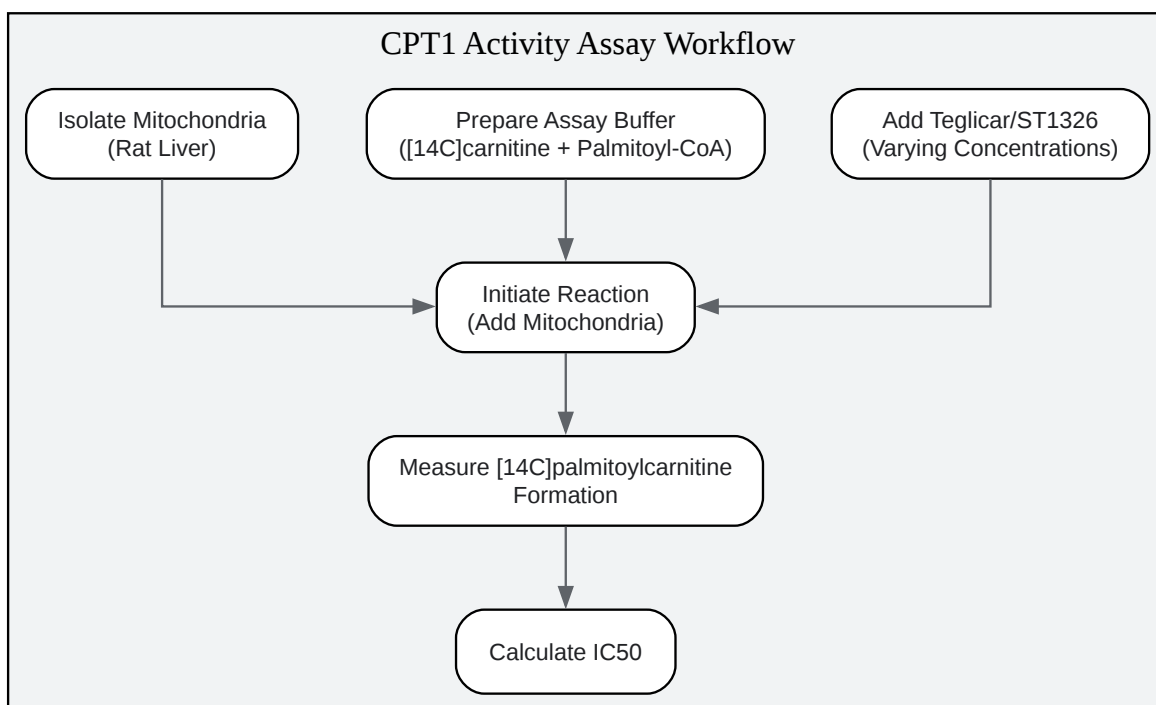
In Vitro CPT1 Activity Assay

Objective: To determine the inhibitory effect of **Teglicar**/ST1326 on CPT1 activity.

Methodology:

- Mitochondria are isolated from rat liver.
- The forward radioisotopic assay is used to measure CPT1 activity.
- The assay buffer contains [14C]carnitine, and palmitoyl-CoA as substrates.
- The reaction is initiated by the addition of the mitochondrial preparation.

- The formation of [14C]palmitoylcarnitine is measured over time in the presence and absence of varying concentrations of **Teglicar**/ST1326.
- IC50 values are calculated from the dose-response curves.



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